2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is an organic compound of significant interest in chemical and pharmaceutical research due to its complex structure and diverse reactivity. This compound contains a dihydroquinoline moiety linked to an acetohydrazide group through an imine bond, which endows it with unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes
Step 1: Synthesis of 3,4-Dihydroquinoline
The initial step involves the reduction of quinoline using catalytic hydrogenation or chemical reduction methods (e.g., using sodium borohydride in ethanol) to produce 3,4-dihydroquinoline.
Step 2: Formation of Hydrazone
The 3,4-dihydroquinoline is then reacted with hydrazine hydrate under reflux conditions to yield the intermediate hydrazide.
Step 3: Condensation Reaction
Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde in an ethanol solvent, under acidic or basic conditions, to form 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.
Reduction: : Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: : Nucleophilic substitution at the quinoline ring can introduce various functional groups, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or ceric ammonium nitrate.
Reduction: : Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products Formed
Oxidation: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)quinone]acetohydrazide.
Reduction: : 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(2-hydroxyphenyl)methylamine]acetohydrazide.
Scientific Research Applications
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has garnered attention in various scientific fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysts in organic synthesis.
Biology: : Exhibits potential as a pharmacophore in drug development, with studies exploring its antimicrobial, antiviral, and anticancer activities.
Medicine: : Investigated for therapeutic applications due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of novel materials and compounds for industrial processes.
Mechanism of Action
The compound's mechanism of action often involves interaction with biomolecular targets:
Molecular Targets: : Enzymes like kinases, proteases, or specific receptors involved in cell signaling pathways.
Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: : Similar in structure but may lack the hydrazide or hydroxyphenyl groups.
Hydrazones: : Compounds with hydrazone linkages but different aromatic rings.
Uniqueness
2-(3,4-Dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combined dihydroquinoline and hydrazone functionalities, which contribute to its unique reactivity and bioactivity, making it a versatile compound for various applications.
Biological Activity
The compound 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a hybrid organic molecule that incorporates a quinoline moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O3 , with a molecular weight of approximately 339.395 g/mol . The structural features include a hydrazide functional group linked to a dihydroquinoline core and a substituted phenolic group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit notable anticancer properties. For instance, tetrahydroquinoline derivatives have shown effectiveness against multiple cancer cell lines, including prostate and breast cancer cells, with varying degrees of antiproliferative effects depending on structural modifications .
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Antimicrobial Effects : Compounds containing quinoline structures are often evaluated for their antimicrobial properties. Preliminary studies suggest that derivatives similar to the target compound may possess antibacterial and antifungal activities .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as suggested by studies on similar compounds where structural modifications influenced cellular responses .
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant capacity may be linked to the modulation of ROS levels within cells, thereby protecting against oxidative damage and enhancing cell survival under stress conditions .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Activity Study : A study on tetrahydroquinoline derivatives demonstrated that specific substitutions at the phenyl ring significantly influenced anticancer efficacy. For example, compounds with unsubstituted phenyl rings exhibited stronger antiproliferative effects compared to those with electron-donating or withdrawing groups .
- Antioxidant Assessment : In evaluating antioxidant properties using DPPH assays, certain derivatives showed effective radical scavenging abilities at low concentrations, indicating their potential as therapeutic agents in oxidative stress management .
- Molecular Docking Studies : Computational studies have revealed potential binding interactions between similar compounds and key enzymes involved in cancer progression, suggesting that structural features play a crucial role in their bioactivity .
Data Tables
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Quinoline A | Contains a quinoline ring | Anticancer | Effective against multiple cancer types |
Hydroxyquinoline B | Hydroxylated quinoline | Antioxidant | Enhanced radical scavenging ability |
Tetrazole C | Contains a tetrazole ring | Antimicrobial | Mimics carboxylic acids |
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSKJJDJYOLMQ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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